molecular formula C16H14O2 B14064016 2,2-Diphenyloxolan-3-one CAS No. 101110-06-9

2,2-Diphenyloxolan-3-one

Cat. No.: B14064016
CAS No.: 101110-06-9
M. Wt: 238.28 g/mol
InChI Key: BKZCRMAZOMLZFA-UHFFFAOYSA-N
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Description

2,2-Diphenyloxolan-3-one is an organic compound with the molecular formula C16H14O2. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is known for its unique structure, which includes two phenyl groups attached to the oxolane ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyloxolan-3-one typically involves the reaction of benzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation, followed by cyclization to form the oxolane ring. The reaction conditions usually require a controlled temperature range of 20-25°C and vigorous stirring to ensure uniformity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is typically purified through recrystallization or distillation to achieve the desired purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyloxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diphenyloxolan-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diphenyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyloxolan-3-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2,2-diphenyloxolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15-11-12-18-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZCRMAZOMLZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60533167
Record name 2,2-Diphenyloxolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101110-06-9
Record name 2,2-Diphenyloxolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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